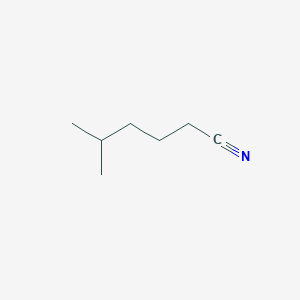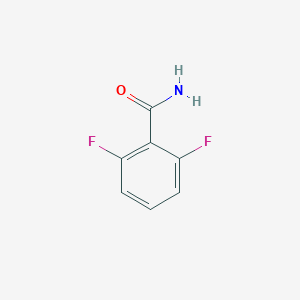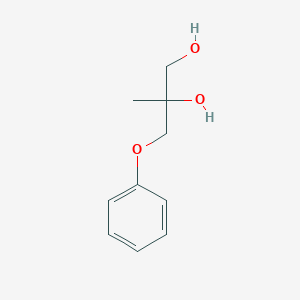
2-Methyl-3-phenoxy-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenoxy-1,2-propanediol (MPP) is a chemical compound that is commonly used in scientific research. It is a derivative of propylene glycol and is often used as a solvent or a stabilizer in various laboratory experiments. MPP is a colorless liquid with a slightly sweet odor and is soluble in water, ethanol, and ether.
作用機序
The mechanism of action of 2-Methyl-3-phenoxy-1,2-propanediol is not well understood. However, it is believed that this compound interacts with cell membranes and proteins, which can affect their function and structure. This compound has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. This compound has also been shown to have anti-inflammatory and analgesic effects. In addition, this compound has been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-3-phenoxy-1,2-propanediol in laboratory experiments is its solubility in water, ethanol, and ether. This makes it a versatile solvent that can be used in a wide range of experiments. Additionally, this compound is relatively stable and does not decompose easily, which makes it a good choice for long-term experiments.
One limitation of using this compound in laboratory experiments is its potential toxicity. While this compound is generally considered to be safe at low concentrations, it can be harmful if ingested or inhaled. Additionally, this compound may interact with other chemicals in unpredictable ways, which can make it difficult to control experimental conditions.
将来の方向性
There are several areas of future research related to 2-Methyl-3-phenoxy-1,2-propanediol. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of this compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with other chemicals in laboratory experiments.
合成法
2-Methyl-3-phenoxy-1,2-propanediol can be synthesized through the reaction of phenoxyacetic acid with propylene oxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide. The resulting product is then purified through distillation or recrystallization.
科学的研究の応用
2-Methyl-3-phenoxy-1,2-propanediol has a wide range of applications in scientific research. It is commonly used as a solvent for various chemicals, including pharmaceuticals and pesticides. This compound is also used as a stabilizer for proteins and enzymes, which helps to maintain their structure and activity. Additionally, this compound is used in the production of plastics, resins, and other materials.
特性
| 15895-54-2 | |
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
2-methyl-3-phenoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-10(12,7-11)8-13-9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 |
InChIキー |
FDXOWEXWCPILKM-UHFFFAOYSA-N |
SMILES |
CC(CO)(COC1=CC=CC=C1)O |
正規SMILES |
CC(CO)(COC1=CC=CC=C1)O |
同義語 |
2-Methyl-3-phenoxy-1,2-propanediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


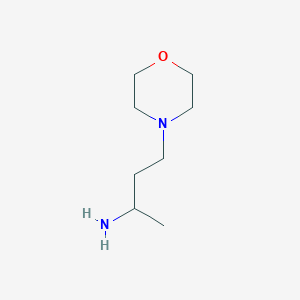


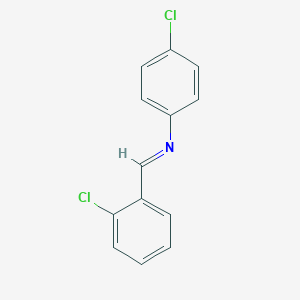
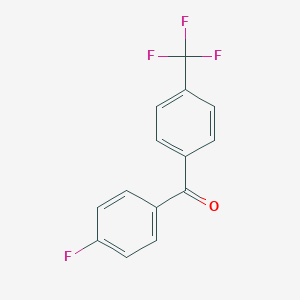
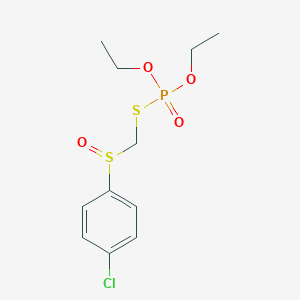
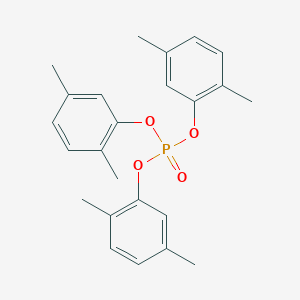
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
